

# A Technical Guide to the Discovery and First Synthesis of Adipaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery and initial synthesis of **adipaldehyde** (hexanedial), a key aliphatic dialdehyde. It details the pioneering work that led to its first isolation and characterization, presenting the experimental protocols and quantitative data from the primary literature.

## Introduction: The Emergence of a Dialdehyde

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of molecular structures and the development of new synthetic methodologies.[1] The study of aldehydes, first isolated in 1835 by Baron Von Liebig, was a significant area of research.[2] Within this context, the synthesis of dialdehydes, containing two aldehyde functional groups, presented a unique challenge and opportunity for understanding chemical reactivity and for the preparation of new materials.

### The First Synthesis: Ozonolysis of Cyclohexene

The first documented synthesis of **adipaldehyde** is attributed to the German chemist Carl Dietrich Harries and his colleague M. Thieme in 1905.[3] Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the use of ozonolysis to cleave the double bond of cyclohexene, yielding the six-carbon dialdehyde.[3] This discovery was part of Harries' broader investigation into the reactions of ozone with unsaturated organic compounds, a field he largely pioneered.[4]



# Experimental Protocol: The Harries and Thieme Method (1905)

The following protocol is an interpretation of the experimental description provided in the 1905 publication.

#### Materials:

- Cyclohexene
- · Dry chloroform
- Ozone (generated from an ozonizer)
- Water
- Apparatus for distillation

#### Procedure:

- A solution of freshly distilled cyclohexene in dry chloroform was prepared.
- A stream of ozone, generated using a Siemens & Halske ozonizer, was passed through the
  cyclohexene solution. The reaction vessel was cooled to prevent excessive temperature
  increases due to the exothermic nature of the reaction.
- The ozonolysis was continued until the reaction was complete, which was likely determined by the cessation of ozone absorption or a color change in an indicator.
- The chloroform was then removed by distillation under reduced pressure.
- The resulting ozonide, a viscous and potentially explosive intermediate, was carefully decomposed by the addition of water and subsequent heating.
- The adipaldehyde was then isolated from the aqueous mixture, likely through distillation or extraction, although the specific purification method was not detailed in depth in the original text.



#### **Quantitative Data from the First Synthesis**

The 1905 paper by Harries and Thieme was primarily focused on the qualitative identification of the products of ozonolysis. As such, detailed quantitative data like precise yields, boiling points, and spectroscopic characterization are not presented in the manner of modern chemical publications. The primary evidence for the formation of **adipaldehyde** was its conversion to adipic acid upon oxidation and the formation of a dioxime derivative.

Parameter	Reported Value (Harries and Thieme, 1905)	Notes	
Yield	Not explicitly stated.	The focus was on product identification rather than process optimization.	
Boiling Point	Not reported for the isolated dialdehyde.	The crude product was likely used for subsequent derivatization.	
Melting Point	Not applicable (liquid).	-	

### **Early Confirmatory Syntheses and Characterization**

Subsequent to Harries and Thieme's initial report, other methods for the synthesis of **adipaldehyde** were developed, providing access to the compound for further study. The work of P. M. Hardy, A. C. Nicholls, and H. N. Rydon in 1972, while not the first synthesis, provided a more detailed characterization of **adipaldehyde** in aqueous solution.

### Synthesis via Oxidation of 1,6-Hexanediol

A common laboratory-scale synthesis of **adipaldehyde** involves the oxidation of 1,6-hexanediol. While various oxidizing agents can be employed, the use of pyridinium chlorochromate (PCC) is a notable method.

Experimental Protocol (Representative):

 Pyridinium chlorochromate (PCC) is suspended in a suitable solvent, such as dichloromethane, in a reaction flask equipped with a stirrer.



- A solution of 1,6-hexanediol in dichloromethane is added to the PCC suspension in a single portion.
- The mixture is stirred at room temperature for a period of time (e.g., 2 hours) to allow the oxidation to proceed.
- Upon completion of the reaction, the mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
- The solvent is removed from the filtrate under reduced pressure to yield the crude adipaldehyde, which can be further purified by distillation.

# Comparative Quantitative Data for Adipaldehyde Synthesis

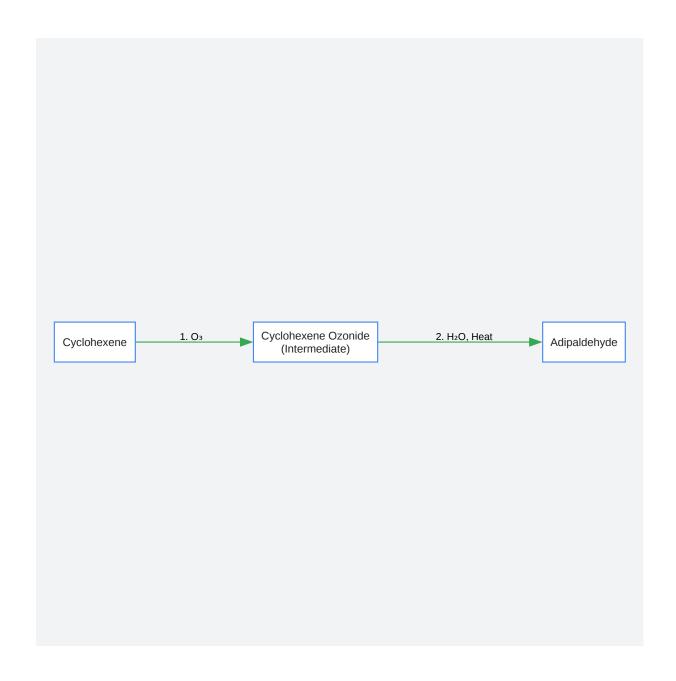
The following table summarizes typical quantitative data for different **adipaldehyde** synthesis methods as reported in later literature.

Method	Starting Material	Reagents	Typical Yield (%)	Reference (Illustrative)
Ozonolysis	Cyclohexene	O₃, then a reducing agent (e.g., Zn/H₂O)	50-70	General textbook knowledge
Oxidation of 1,6- Hexanediol	1,6-Hexanediol	Pyridinium chlorochromate (PCC)	70-85	General textbook knowledge
Hydroformylation of 1,3-Butadiene	1,3-Butadiene	CO, H <sub>2</sub> , Rh catalyst	Variable	Modern research papers

## **Synthesis Pathways and Logical Flow**

The following diagrams illustrate the key synthetic pathways discussed.

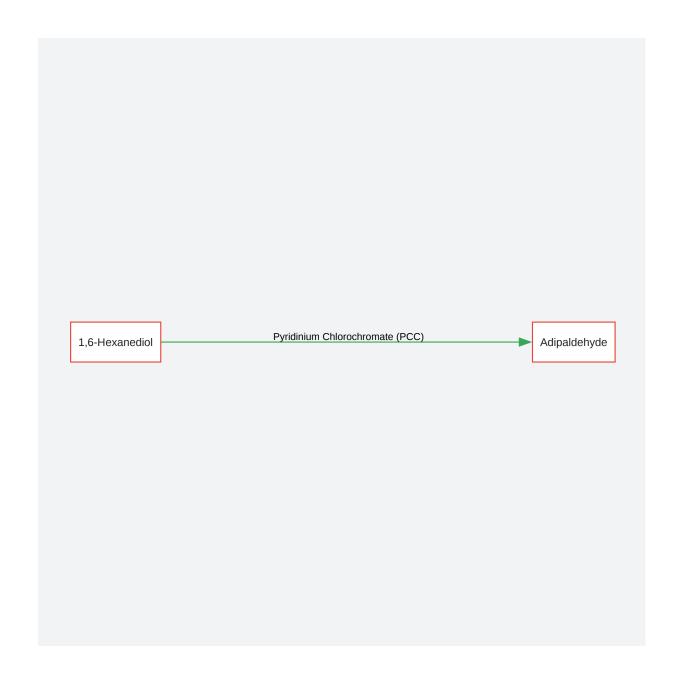




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Caption: The first synthesis of adipaldehyde by Harries and Thieme (1905).





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Caption: Synthesis of **adipaldehyde** via oxidation of 1,6-hexanediol.

## Conclusion



The discovery and first synthesis of **adipaldehyde** by Harries and Thieme in 1905 through the ozonolysis of cyclohexene was a significant milestone in the chemistry of dialdehydes. This pioneering work laid the foundation for future investigations into the properties and applications of this versatile molecule. While modern synthetic methods offer improved yields and milder reaction conditions, the original ozonolysis route remains a classic example of applying a novel reaction to create a previously unknown compound. This guide has provided a detailed account of this historical synthesis, along with comparative data and protocols for other key synthetic routes, to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and First Synthesis of Adipaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086109#discovery-and-first-synthesis-of-adipaldehyde]

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